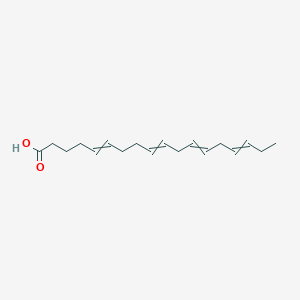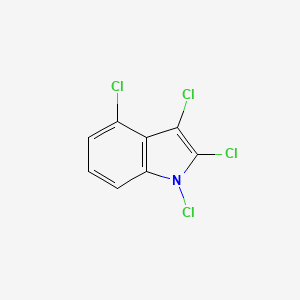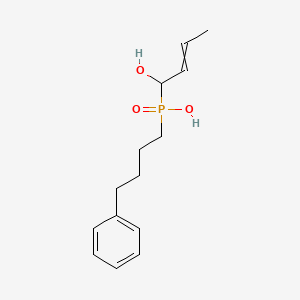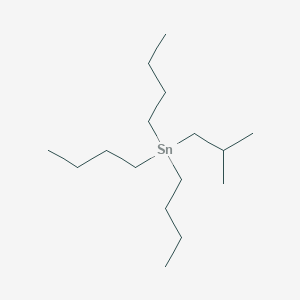
Stannane, tributyl(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(2-methylpropyl)- is an organotin compound with the molecular formula C16H36Sn and a molecular weight of 347.17 g/mol . Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. These compounds are widely used in organic synthesis due to their unique chemical properties.
Métodos De Preparación
The synthesis of stannane, tributyl(2-methylpropyl)- typically involves the reaction of tributyltin hydride with an appropriate alkyl halide. The general procedure includes the following steps :
Preparation of Tributyltin Hydride: Tributyltin hydride is prepared by the reduction of tributyltin oxide with polymethylhydrosiloxane.
Reaction with Alkyl Halide: The tributyltin hydride is then reacted with an alkyl halide (such as 2-methylpropyl halide) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or by irradiation with light.
Análisis De Reacciones Químicas
Stannane, tributyl(2-methylpropyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, converting organic halides to hydrocarbons.
Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.
Radical Reactions: It is used in radical reactions such as the Barton-McCombie deoxygenation and intramolecular radical cyclization.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and light for radical initiation. Major products formed from these reactions include hydrocarbons and other reduced organic compounds .
Aplicaciones Científicas De Investigación
Stannane, tributyl(2-methylpropyl)- has several scientific research applications:
Organic Synthesis: It is widely used as a radical reducing agent in organic synthesis due to its ability to cleave tin-hydrogen bonds homolytically.
Biological Studies: Organotin compounds, including stannane, tributyl(2-methylpropyl)-, are studied for their potential biological activities and toxicological effects.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of stannane, tributyl(2-methylpropyl)- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical (Bu3Sn•). This radical can then participate in various radical reactions, such as the reduction of organic halides to hydrocarbons . The molecular targets and pathways involved in these reactions include the radical intermediates formed during the reaction process .
Comparación Con Compuestos Similares
Stannane, tributyl(2-methylpropyl)- can be compared with other similar organotin compounds, such as:
Tributyltin Hydride: Similar in structure and used as a radical reducing agent.
Tributyltin Chloride: Used in organic synthesis but differs in its reactivity and applications.
Tributyltin Acetate: Another organotin compound with different functional groups and applications.
The uniqueness of stannane, tributyl(2-methylpropyl)- lies in its specific alkyl group (2-methylpropyl) which can influence its reactivity and applications in organic synthesis.
Propiedades
Número CAS |
97019-94-8 |
|---|---|
Fórmula molecular |
C16H36Sn |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
tributyl(2-methylpropyl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; |
Clave InChI |
NZYSSHPDPTWGJP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


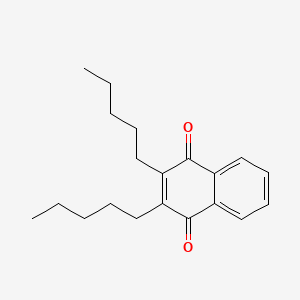
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
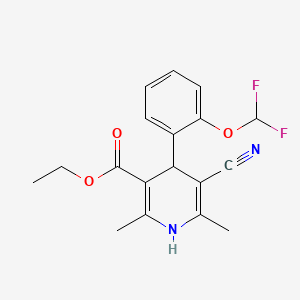
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
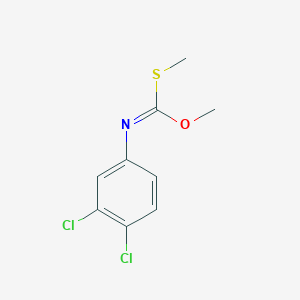
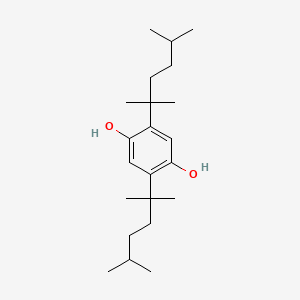
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
